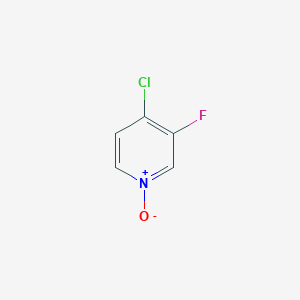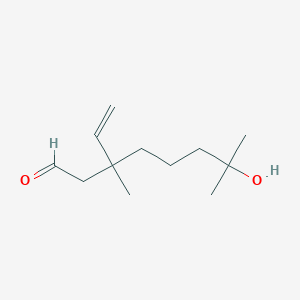
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal: is an organic compound with the molecular formula C12H22O2 It is a member of the aldehyde family and is characterized by the presence of a hydroxyl group and an ethenyl group attached to a dimethyloctanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor such as citronellal.
Hydroxylation: The precursor undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Ethenylation: The hydroxylated intermediate is then subjected to ethenylation to introduce the ethenyl group.
Oxidation: The final step involves the oxidation of the intermediate to form the aldehyde group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing purification techniques such as distillation or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 3-Ethenyl-7-hydroxy-3,7-dimethyloctanoic acid.
Reduction: 3-Ethenyl-7-hydroxy-3,7-dimethyloctanol.
Substitution: Various ethers and esters depending on the substituent used.
Applications De Recherche Scientifique
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl and ethenyl groups may also contribute to its reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-3,7-dimethyloctanal: Similar structure but lacks the ethenyl group.
3,7-Dimethyl-7-hydroxyoctan-1-al: Another name for 7-Hydroxy-3,7-dimethyloctanal.
Hydroxycitronellal: Known for its use in perfumery, has a similar backbone but different functional groups.
Uniqueness
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal is unique due to the presence of both the ethenyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
130675-15-9 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
(3R)-3-ethenyl-7-hydroxy-3,7-dimethyloctanal |
InChI |
InChI=1S/C12H22O2/c1-5-12(4,9-10-13)8-6-7-11(2,3)14/h5,10,14H,1,6-9H2,2-4H3/t12-/m1/s1 |
Clé InChI |
RMSSTDDQDYGBHH-GFCCVEGCSA-N |
SMILES |
CC(C)(CCCC(C)(CC=O)C=C)O |
SMILES isomérique |
C[C@@](CCCC(C)(C)O)(CC=O)C=C |
SMILES canonique |
CC(C)(CCCC(C)(CC=O)C=C)O |
Synonymes |
(R)-7-HYDROXY-3,7-DIMETHYL-3-VINYL-OCTANAL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


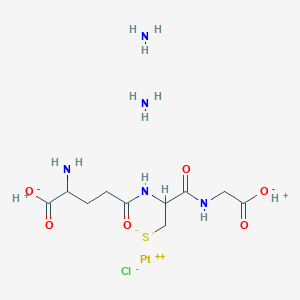
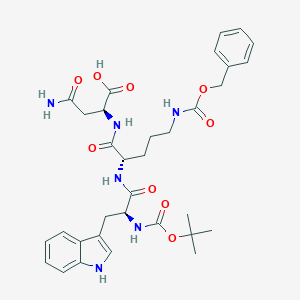
![3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride](/img/structure/B145215.png)
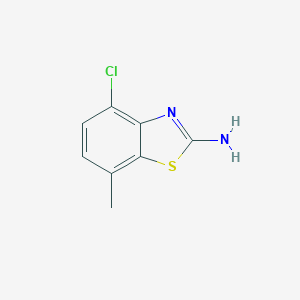
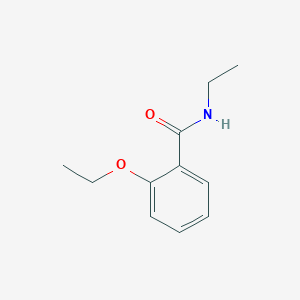
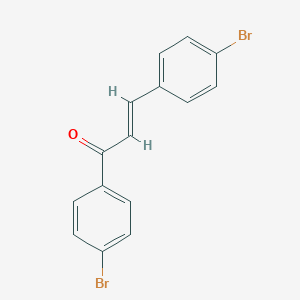
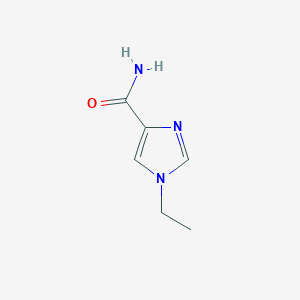
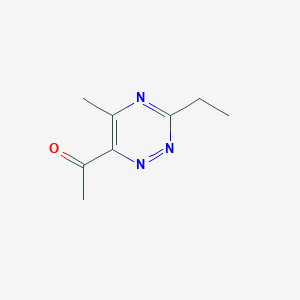
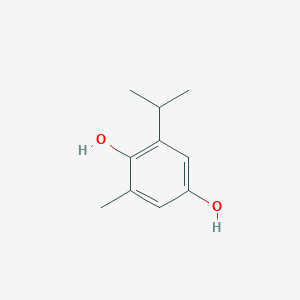
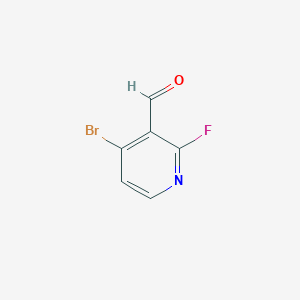
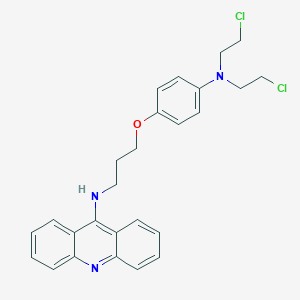

![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)
